![molecular formula C14H24N2O6 B1445869 tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate CAS No. 1180112-42-8](/img/structure/B1445869.png)

tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate oxalate

Overview

Description

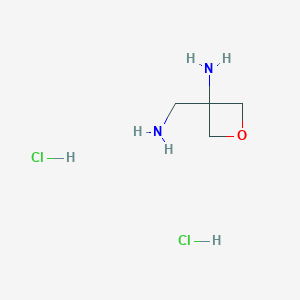

“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C12H22N2O2 . It is a type of heterocyclic compound, specifically a spirocycle .

Synthesis Analysis

The synthesis of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” involves several steps. In one method, a solution of Compound 22B is heated to reflux with borane-dimethyl sulfide complex for 28 hours. The reaction is then allowed to cool to room temperature, quenched with MeOH, and concentrated in vacuo to provide the desired compound . In another method, the compound is synthesized by stirring a solution of intermediate 343 and tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate with potassium carbonate in acetonitrile at 70°C for 15 hours .Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is represented by the InChI code1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Chemical Reactions Analysis

“tert-Butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate” is a reagent used in the synthesis of various compounds. For instance, it is used in the synthesis of RET kinase inhibitors .Physical And Chemical Properties Analysis

The compound has a molecular weight of 226.32 . It is soluble in water, with a solubility of 3.63 mg/ml . The compound has a high GI absorption and is a P-gp substrate . It has a lipophilicity log Po/w (iLOGP) of 2.94 .Scientific Research Applications

Synthesis of RET Kinase Inhibitors

This compound serves as a reagent in the synthesis of RET kinase inhibitors . RET kinases are crucial for the development of the nervous system and are implicated in several types of cancer when mutated. The ability to inhibit RET kinase activity is therefore of significant interest in oncology research, particularly for thyroid and lung cancers.

Development of CDK4/6 Inhibitors

It is also used in the preparation of CDK4/6 inhibitors . CDK4/6 are enzymes that play a vital role in cell cycle regulation. Inhibitors targeting these kinases are being developed as potential treatments for various cancers, including breast cancer, by preventing the uncontrolled proliferation of cancer cells.

Medicinal Chemistry: Spirocyclic Scaffolds

In medicinal chemistry, spirocyclic scaffolds, like the one present in this compound, are utilized for their three-dimensional structural benefits . These structures are often used to improve the pharmacokinetic properties of drug candidates, such as increasing their stability and bioavailability.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2.C2H2O4/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;3-1(4)2(5)6/h13H,4-9H2,1-3H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLCLWSYNFUSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1180112-42-8 | |

| Record name | 1,7-Diazaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1180112-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-bromopyridin-4-yl)methyl]cyclobutanamine](/img/structure/B1445791.png)

![Ethyl 5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1445798.png)

![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1445809.png)